N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a methylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazole derivative. The pyrazole derivative is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core .
Next, the pyrazolo[3,4-d]pyrimidine core is coupled with 4-methylbenzohydrazide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and the induction of apoptosis in cancer cells . Additionally, the compound may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Similar core structure but lacks the methylbenzohydrazide moiety.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a chlorophenyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Contains a bromophenyl group instead of a fluorophenyl group.
The uniqueness of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15FN6O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H15FN6O/c1-12-2-4-13(5-3-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-8-6-14(20)7-9-15/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
QLLPXFWKUNLVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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